molecular formula C14H11BrClNO2 B3051810 N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide CAS No. 36160-96-0

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide

Cat. No.: B3051810
CAS No.: 36160-96-0
M. Wt: 340.6 g/mol
InChI Key: MPWWBEFBRKTSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide is an organic compound that features a bromophenoxy group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromophenol with 4-aminophenol to form 4-(4-bromophenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The phenyl rings can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling reactions: The bromophenoxy group can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of reduced phenyl derivatives or amines.

Scientific Research Applications

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the production of other complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromophenoxy group enhances its potential as a pharmacophore in drug design.

Properties

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWWBEFBRKTSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585350
Record name N-[4-(4-Bromophenoxy)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36160-96-0
Record name N-[4-(4-Bromophenoxy)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.